4-Benzyl-1-(3-chloropropyl)piperidine
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Overview
Description
4-Benzyl-1-(3-chloropropyl)piperidine is a chemical compound with the molecular formula C15H22ClN and a molecular weight of 251.79 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group and a chloropropyl group attached to the piperidine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Benzyl-1-(3-chloropropyl)piperidine typically involves the reaction of piperidine with benzyl chloride and 3-chloropropyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the product .
Chemical Reactions Analysis
4-Benzyl-1-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Benzyl-1-(3-chloropropyl)piperidine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors in biological systems, leading to specific biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Benzyl-1-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine: This compound lacks the benzyl group, making it less complex and potentially less versatile in certain applications.
4-Benzylpiperidine: This compound lacks the chloropropyl group, which may limit its reactivity in certain chemical reactions.
N-Benzylpiperidine: This compound has a benzyl group attached to the nitrogen atom of the piperidine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the benzyl and chloropropyl groups, which confer specific chemical reactivity and biological activity .
Biological Activity
4-Benzyl-1-(3-chloropropyl)piperidine is a chemical compound with significant potential in various biological applications. With a molecular formula of C15H22ClN and a molecular weight of 251.79 g/mol, this compound has garnered interest due to its unique structural features, which facilitate interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of this compound typically involves the reaction of piperidine with benzyl chloride and 3-chloropropyl chloride. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The compound can undergo various chemical reactions such as nucleophilic substitution and oxidation, contributing to its versatility in synthetic chemistry .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to influence several biochemical pathways, which may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic benefits in neuropharmacology.
Anticancer Potential
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer’s . This inhibition may enhance cholinergic transmission, providing symptomatic relief in cognitive decline.
Case Studies
-
Radiation Dose Assessment :
A study assessed the effective absorbed dose of a radiolabeled derivative of this compound in rat models. The findings indicated that the highest absorbed doses were noted in the brain and bone surfaces, suggesting potential applications in targeted radiotherapy for malignancies . -
Cytotoxicity Studies :
In vitro studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, one study reported enhanced cytotoxicity in hypopharyngeal tumor cells when treated with specific piperidine compounds compared to standard chemotherapy agents .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against other piperidine derivatives:
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Contains both benzyl and chloropropyl groups | Anticancer, neuroprotective |
4-Benzylpiperidine | Lacks chloropropyl group | Limited reactivity |
N-Benzylpiperidine | Benzyl group attached to nitrogen | Different pharmacological profile |
Properties
IUPAC Name |
4-benzyl-1-(3-chloropropyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXPPVOAXYXHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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